Regioisomeric Outcome: 3,4-Pyridyne from the Target Precursor vs. 2,3-Pyridyne from 3-(Trimethylsilyl)pyridin-2-yl Triflate in Azide Cycloadditions
The target compound 4-(trimethylsilyl)pyridin-3-yl triflate generates 3,4-pyridyne upon fluoride activation, which yields [1,2,3]triazolo[4,5-c]pyridines upon azide cycloaddition. In contrast, the 2,3-pyridyne regioisomer generated from 3-(trimethylsilyl)pyridin-2-yl triflate (CAS 134391-76-7) produces the regioisomeric [1,2,3]triazolo[4,5-b]pyridine scaffold under identical conditions [1]. These two pyridyne regioisomers are not interchangeable and lead to structurally distinct heterocyclic frameworks with different biological and physicochemical profiles.
| Evidence Dimension | Regioisomeric product scaffold from azide [3+2] cycloaddition |
|---|---|
| Target Compound Data | [1,2,3]Triazolo[4,5-c]pyridines (3,4-pyridyne-derived) |
| Comparator Or Baseline | [1,2,3]Triazolo[4,5-b]pyridines (2,3-pyridyne-derived, from 3-(trimethylsilyl)pyridin-2-yl triflate, CAS 134391-76-7) |
| Quantified Difference | Structurally non-superimposable regioisomeric scaffolds; connectivity at pyridine C3–C4 vs. C2–C3 |
| Conditions | Fluoride-induced (TBAF or CsF) desilylation–elimination, room temperature, in situ trapping with organic azides |
Why This Matters
Selection between this precursor and the 2,3-pyridyne analog directly dictates the regiochemistry of the fused heterocyclic product, a non-negotiable parameter in medicinal chemistry scaffold design.
- [1] HETEROCYCLES 2017, 94 (7), 1315–1330: 1,3-Dipolar Cycloaddition of Pyridynes and Azides—Concise Synthesis of Triazolopyridines. 3,4-Pyridynes → triazolo[4,5-c]pyridines; 2,3-Pyridynes → triazolo[4,5-b]pyridines. View Source
